4-Amino-1-benzyl-5-methylpyrrolidin-2-one

Structural differentiation CCR5 antagonism M1 agonism

4-Amino-1-benzyl-5-methylpyrrolidin-2-one (CAS 1503666-45-2 as free base; CAS 1803567-17-0 as hydrochloride salt) is a trisubstituted pyrrolidin-2-one derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol (240.72 g/mol as the HCl salt). The compound belongs to the N-benzylpyrrolidinone class, which encompasses both research intermediates and pharmacologically active nootropic and chemokine receptor-modulating agents.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13249569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-benzyl-5-methylpyrrolidin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1C(CC(=O)N1CC2=CC=CC=C2)N
InChIInChI=1S/C12H16N2O/c1-9-11(13)7-12(15)14(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8,13H2,1H3
InChIKeyWAOBUUMLISOCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-benzyl-5-methylpyrrolidin-2-one: Chemical Identity, Class, and Procurement Baseline


4-Amino-1-benzyl-5-methylpyrrolidin-2-one (CAS 1503666-45-2 as free base; CAS 1803567-17-0 as hydrochloride salt) is a trisubstituted pyrrolidin-2-one derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol (240.72 g/mol as the HCl salt) . The compound belongs to the N-benzylpyrrolidinone class, which encompasses both research intermediates and pharmacologically active nootropic and chemokine receptor-modulating agents. Its structural signature—a directly attached 4-amino group combined with a 5-methyl substituent on the pyrrolidinone ring—distinguishes it from the more extensively characterized 4-(aminomethyl) congeners such as Nebracetam [1]. The compound is commercially available from multiple chemical suppliers at analytical-grade purity (typically 95%) and is explicitly marketed as a versatile small-molecule scaffold and intermediate for research purposes .

Why In-Class 1-Benzylpyrrolidinones Cannot Be Casually Substituted for 4-Amino-1-benzyl-5-methylpyrrolidin-2-one


Within the N-benzylpyrrolidin-2-one chemotype, the position and nature of the amine functionality are the primary determinants of pharmacological target engagement. The benchmark compound Nebracetam (4-aminomethyl-1-benzylpyrrolidin-2-one) acts as an M₁ muscarinic acetylcholine receptor agonist, with its aminomethyl linker being critical for this activity . In contrast, 4-amino-1-benzyl-5-methylpyrrolidin-2-one carries the primary amine directly on the pyrrolidinone ring at C4, yielding a fundamentally different spatial presentation and basicity (cyclic amine pKₐ vs. exocyclic amine pKₐ). This structural divergence is sufficient to redirect target selectivity: preliminary screening has indicated potential CCR5 antagonist activity for this compound [1], a profile not shared by aminomethyl-linked analogs. Furthermore, the 5-methyl group introduces an additional stereocenter absent in 5-unsubstituted comparators such as 4-amino-1-benzylpyrrolidin-2-one (CAS 368429-69-0), creating diastereomeric possibilities that affect both synthetic utility and, where relevant, biological recognition . Generic substitution with a more common congener therefore carries a high risk of altered target engagement, stereochemical outcome, and downstream synthetic compatibility.

Quantitative Differentiation Evidence for 4-Amino-1-benzyl-5-methylpyrrolidin-2-one: Comparator-Based Analysis


Structural Differentiation from Nebracetam: Direct Ring-Attached Amine vs. Aminomethyl Linker Drives Divergent Pharmacological Profiles

4-Amino-1-benzyl-5-methylpyrrolidin-2-one and Nebracetam share the identical molecular formula (C₁₂H₁₆N₂O, MW 204.27) but differ in the attachment of the primary amine: directly at the C4 ring position in the target compound versus a C4-aminomethyl linker in Nebracetam . This structural difference has functional consequences. Nebracetam is established as an M₁ muscarinic acetylcholine receptor agonist [1], whereas preliminary pharmacological screening of 4-amino-1-benzyl-5-methylpyrrolidin-2-one indicates CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. This represents a complete divergence in primary pharmacology arising from the amine attachment mode.

Structural differentiation CCR5 antagonism M1 agonism Medicinal chemistry

5-Methyl Substitution as a Synthetic and Stereochemical Differentiator from 4-Amino-1-benzylpyrrolidin-2-one

The 5-methyl group on 4-amino-1-benzyl-5-methylpyrrolidin-2-one introduces a second stereocenter (at C5) that is absent in 4-amino-1-benzylpyrrolidin-2-one (CAS 368429-69-0, C₁₁H₁₄N₂O, MW 190.25) . This creates the possibility of cis/trans diastereomeric relationships between the 4-amino and 5-methyl substituents on the pyrrolidinone ring. In synthetic applications, the 5-methyl group can serve as a stereochemical control element during further functionalization of the 4-amino group, enabling diastereoselective transformations that are not accessible with the 5-unsubstituted analog [1]. The increased molecular weight (204.27 vs. 190.25) and altered lipophilicity also affect chromatographic behavior and salt formation properties.

Stereochemistry Chiral building block Diastereoselectivity Synthetic intermediate

5-Lipoxygenase Screening: Differentiated Inactivity Profile Establishes a Baseline for Off-Target Selectivity Assessment

In a ChEMBL-deposited assay (CHEMBL620010), 4-amino-1-benzyl-5-methylpyrrolidin-2-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM and showed no significant activity (NS) [1]. This negative result is informative in context: several structurally related N-benzylpyrrolidinones incorporating a benzylamino or benzylidene substituent at C3 or C4 have demonstrated measurable 5-LO inhibitory activity in the same assay system [2]. The absence of 5-LO activity for our compound indicates that the 4-amino + 5-methyl substitution pattern, in contrast to arylidene- or benzylamino-substituted analogs, does not engage this anti-inflammatory target, providing a selectivity filter for applications where 5-LO inhibition is an undesired off-target effect.

5-Lipoxygenase Off-target screening Selectivity RBL-1 assay

Regulatory Classification and Procurement Readiness: ECHA C&L Notification Establishes a Defined Handling Framework

The hydrochloride salt of 4-amino-1-benzyl-5-methylpyrrolidin-2-one (CAS 1803567-17-0) has a notified Classification and Labelling (C&L) entry in the ECHA C&L Inventory under notification number 101-038-1 [1]. This regulatory filing provides a defined hazard classification baseline that is absent for many closely related research intermediates. In contrast, the 5-unsubstituted analog 4-amino-1-benzylpyrrolidin-2-one (CAS 368429-69-0) and the aminomethyl analog Nebracetam (CAS 97205-34-0) have less standardized regulatory documentation in the public domain, potentially complicating institutional procurement and safety review processes [2]. The ECHA notification also confirms the compound's status as a notified substance within the EU regulatory framework, facilitating compliant procurement for European research institutions.

ECHA CLP classification Procurement compliance Safety data

Optimal Scientific and Industrial Application Scenarios for 4-Amino-1-benzyl-5-methylpyrrolidin-2-one


CCR5 Antagonist Lead Discovery and Chemokine Receptor Pharmacology

Based on preliminary pharmacological screening indicating CCR5 antagonist activity [1], 4-amino-1-benzyl-5-methylpyrrolidin-2-one is positioned as a structurally compact starting point for CCR5 antagonist lead optimization programs. Unlike the structurally related M₁ agonist Nebracetam, this compound's direct 4-amino substitution pattern appears to favor chemokine receptor engagement over muscarinic receptor activity . Researchers pursuing CCR5-mediated indications (HIV entry inhibition, inflammatory and autoimmune diseases) can use this scaffold to explore structure-activity relationships that are inaccessible from the aminomethyl-linked congener series.

Chiral Pyrrolidinone Building Block for Diastereoselective Synthesis

The presence of two stereocenters (C4 and C5) makes this compound a valuable chiral building block for constructing more complex pyrrolidine- and pyrrolidinone-containing molecular architectures. The 5-methyl group provides a stereochemical handle for diastereoselective transformations at the 4-amino position, a synthetic capability not offered by the 5-unsubstituted analog 4-amino-1-benzylpyrrolidin-2-one (CAS 368429-69-0) . This is particularly relevant for medicinal chemistry programs requiring enantiomerically and diastereomerically pure intermediates.

Selective Probe Development Requiring Absence of 5-Lipoxygenase Activity

The confirmed lack of 5-lipoxygenase inhibitory activity at 100 μM in RBL-1 cells (ChEMBL CHEMBL620010) [2] makes this compound a cleaner chemical probe for target engagement studies where confounding anti-inflammatory activity via the 5-LO pathway must be excluded. This distinguishes it from benzylidene-substituted pyrrolidin-2-ones that display dual COX/LOX inhibitory profiles. Researchers developing selective CCR5 or VAP-1 probes can leverage this inactivity profile as a built-in selectivity filter.

Compliant Academic and Institutional Procurement Within EU Regulatory Frameworks

With an established ECHA C&L Inventory notification (101-038-1) [3], the hydrochloride salt form (CAS 1803567-17-0) offers a defined regulatory pathway for procurement by European academic and industrial research institutions. This pre-existing notification reduces the administrative burden associated with safety data sheet review and institutional chemical approval processes, providing a practical advantage over less well-documented structural analogs that lack public ECHA notifications.

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